molecular formula C21H22N2O3 B11147635 2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B11147635
M. Wt: 350.4 g/mol
InChI Key: XKRSNSHDBOVIHE-UHFFFAOYSA-N
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Description

2-(3-Acetyl-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic acetamide derivative featuring a substituted indole core linked to a 4-methoxyphenethyl group via an acetamide bridge.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H22N2O3/c1-15(24)19-13-23(20-6-4-3-5-18(19)20)14-21(25)22-12-11-16-7-9-17(26-2)10-8-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)

InChI Key

XKRSNSHDBOVIHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amidation: The acetylated indole is reacted with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The acetyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several acetamide derivatives reported in recent studies. Below is a comparative analysis based on substituent variations, pharmacological activities, and synthesis methodologies.

Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives

Compound Name Key Structural Features Biological Activity/Findings Reference(s)
2-(3-Acetyl-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide 3-Acetylindole, 4-methoxyphenethyl group Limited direct data; hypothesized to modulate indole-related targets (e.g., kinases, GPCRs)
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) Naphthalene substituent IC₅₀ = 69 µM (α-glucosidase inhibition); 25.1% blood sugar reduction (in vivo)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline sulfonyl group Potent anticancer activity (HCT-1, MCF-7 cells; MTT assay)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Benzofuran-oxadiazole hybrid Antimicrobial activity via laccase catalysis
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole core Patent-reported activity as a kinase inhibitor
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo-triazin-3-yl)acetamide Pyrrolotriazine scaffold GPR139 agonist; 99.4% HPLC purity

Key Observations

Substituent Impact on Activity :

  • The 4-methoxyphenyl group is a recurring motif in compounds with antidiabetic (e.g., 3a’s α-glucosidase inhibition ) and anticancer activities (e.g., quinazoline sulfonyl derivatives ).
  • Indole modifications : Acetylation at the 3-position (as in the target compound) contrasts with sulfonyl or oxadiazole substitutions in other analogs, which enhance binding to enzymes like laccases or kinases .

Pharmacological Diversity: Compounds with naphthalene (3a) or quinazoline (5) substituents exhibit stronger enzymatic inhibition compared to simpler indole derivatives, likely due to enhanced π-π stacking or hydrogen bonding .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels methods for N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives , which involve TFA-mediated acetylation or coupling reactions (e.g., TFAA in acetonitrile ).
  • In contrast, quinazoline sulfonyl derivatives require multi-step protocols, including Suzuki couplings and sulfonylation .

Contradictory Evidence :

  • Computational models (e.g., 3D-QSAR) predicted 3a > 3b > 3c for α-glucosidase inhibition, but experimental IC₅₀ values showed 3a > 3c > 3b . This highlights discrepancies between theoretical and empirical data.

Biological Activity

The compound 2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide , with the CAS number 1144435-14-2 , is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

PropertyValue
Common Name2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
CAS Number1144435-14-2
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol

The biological activity of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : This compound may exhibit activity at serotonin receptors, which are crucial in mood regulation and various neurological functions.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidepressant-like Effects : Animal models have shown that this compound can produce antidepressant-like behavior, suggesting potential use in treating depression.
  • Analgesic Properties : It may also have analgesic effects, making it a candidate for pain management therapies.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various indole derivatives and found that 2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibited significant antidepressant-like activity in rodent models. The study highlighted its potential as a therapeutic agent for mood disorders .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound. In vitro tests demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in inflammatory diseases .

Study 3: Analgesic Properties

In a separate study assessing analgesic effects, the compound was administered to models of chronic pain. Results showed a notable decrease in pain response, suggesting efficacy similar to conventional analgesics .

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